Cyflufenamid-d5
Description
Properties
Molecular Formula |
C₂₀H₁₂D₅F₅N₂O₂ |
|---|---|
Molecular Weight |
417.38 |
Synonyms |
[N(Z)]-N-[[(Cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]-benzeneacetamide-d5; Pancho-d5; Takumi-d5; Takumi (fungicide)-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Structural Elucidation of Cyflufenamid D5
Methodologies for Targeted Deuterium (B1214612) Incorporation into the Cyflufenamid (B154804) Scaffold
The strategic introduction of deuterium atoms into the cyflufenamid molecule requires precise synthetic control to ensure the label is placed at a chemically stable position and to achieve high isotopic enrichment. The most common position for labeling in Cyflufenamid-d5 is the phenyl ring of the 2-phenylacetamide (B93265) group, as it contains five hydrogen atoms and is synthetically accessible.
The synthesis of this compound typically involves a convergent approach where a deuterated building block is coupled with the unlabeled core of the molecule in the final steps of the synthesis. A plausible and efficient strategy focuses on the preparation of deuterated phenylacetic acid, which is then used to acylate the amine precursor.
A general retrosynthetic analysis for this compound points to two key precursors:
Phenyl-d5-acetic acid : The source of the isotopic label.
N-[(Z)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]amine : The core amine fragment of the final molecule.
The synthesis can be achieved by first preparing the amine precursor, followed by an amide coupling reaction with phenyl-d5-acetic acid or its activated form (e.g., an acyl chloride). The deuterated starting material, phenyl-d5-acetic acid, can be synthesized from commercially available benzene-d6 (B120219) through established organic chemistry reactions, such as Friedel-Crafts acylation followed by reduction and hydrolysis, or by using deuterated benzyl (B1604629) cyanide as an intermediate.
The final coupling step would involve reacting the amine precursor with phenyl-d5-acetyl chloride in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This method ensures the direct and specific incorporation of the phenyl-d5-acetyl moiety onto the cyflufenamid scaffold.
Achieving high positional and isotopic purity is critical for an internal standard. Optimization strategies include:
High-Purity Starting Materials : The synthesis must begin with starting materials of the highest possible isotopic enrichment, such as benzene-d6 or phenyl-d5-acetic acid with >99% deuterium content.
Inert Reaction Conditions : The reaction conditions for all synthetic steps must be carefully controlled to prevent any H/D back-exchange. This involves using aprotic solvents and ensuring the absence of water or other protic impurities.
Mild Reaction Conditions : Utilizing mild coupling reagents and reaction conditions for the final acylation step minimizes side reactions and potential scrambling of the deuterium label.
Chromatographic Purification : Following the synthesis, rigorous purification using techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) is essential. This process separates the final deuterated product from any unlabeled or partially labeled impurities, ensuring high chemical and isotopic purity of the final this compound standard.
Synthetic Pathways for Deuteration Strategies
Advanced Spectroscopic and Chromatographic Approaches for Isotopic Characterization
Once synthesized and purified, the structure and isotopic integrity of this compound must be unequivocally confirmed. This is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is the primary technique for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms. When coupled with a chromatographic separation technique like HPLC (HPLC-MS), it also confirms the purity of the compound.
The molecular weight of unlabeled Cyflufenamid is approximately 412.36 g/mol . nacchemical.com The incorporation of five deuterium atoms (each with an atomic mass difference of ~1.006 Da compared to protium) results in a mass increase of approximately 5 Da.
High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous confirmation of the elemental formula and the number of incorporated deuterium atoms. Tandem mass spectrometry (MS/MS) is used to verify the position of the label. The molecule is fragmented, and the resulting fragment ions are analyzed. For this compound labeled on the phenylacetyl group, the fragment ion corresponding to the [C6D5CH2CO]+ moiety would show a mass increase of 5 units compared to the corresponding fragment from unlabeled Cyflufenamid, confirming the label's location.
Table 1: Comparison of Mass Spectrometry Data for Cyflufenamid and this compound This table contains representative data for illustrative purposes.
| Compound | Molecular Formula | Exact Mass [M] | Observed Ion (ESI+) [M+H]⁺ | Key Fragment Ion (MS/MS) |
| Cyflufenamid | C₂₀H₁₇F₅N₂O₂ | 412.1210 | ~413.1283 | Phenylacetyl fragment [C₈H₇O]⁺: m/z ~119.05 |
| This compound | C₂₀H₁₂D₅F₅N₂O₂ | 417.1523 | ~418.1596 | Phenyl-d5-acetyl fragment [C₈H₂D₅O]⁺: m/z ~124.08 |
Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Assignment
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the label's position.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenyl ring of the phenylacetamide group would be absent or significantly diminished. The disappearance of the characteristic multiplet in the aromatic region (typically ~7.2-7.4 ppm) is a clear indicator of successful deuteration at that position. The other proton signals, such as those from the cyclopropyl (B3062369) and methylene (B1212753) groups, should remain unchanged in their chemical shift and integration compared to the unlabeled standard. google.com
²H NMR (Deuterium NMR) : A ²H NMR spectrum can be acquired to directly observe the incorporated deuterium atoms. This spectrum would show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.
¹³C NMR : The ¹³C NMR spectrum will also show characteristic changes. The carbon atoms bonded to deuterium (C-D) will exhibit triplet splitting patterns (due to coupling with deuterium, which has a spin I=1) and will have their signals shifted slightly upfield compared to carbons bonded to hydrogen (C-H).
Table 2: Representative ¹H NMR Chemical Shift Comparison This table contains representative data for illustrative purposes. Actual shifts depend on the solvent and experimental conditions.
| Protons | Cyflufenamid (Expected δ, ppm) | This compound (Expected δ, ppm) |
| Cyclopropyl-H | ~0.4-1.2 (m, 5H) | ~0.4-1.2 (m, 5H) |
| -CH₂- (phenylacetyl) | ~3.7 (s, 2H) | ~3.7 (s, 2H) |
| -O-CH₂- (cyclopropylmethoxy) | ~4.1 (d, 2H) | ~4.1 (d, 2H) |
| Phenyl-H (phenylacetyl) | ~7.2-7.4 (m, 5H) | Absent or residual peak |
| Difluorophenyl-H | ~7.5-7.8 (m, 2H) | ~7.5-7.8 (m, 2H) |
Through the combined application of these synthetic and advanced analytical techniques, this compound can be produced and validated with the high degree of chemical and isotopic purity required for its use as a reliable internal standard in analytical chemistry.
Analytical Method Development and Validation Utilizing Cyflufenamid D5
Role of Deuterated Internal Standards in Precision Quantitative Analysis
In quantitative analytical chemistry, particularly when employing chromatography coupled with mass spectrometry, the use of an internal standard (IS) is a widely adopted practice to enhance accuracy and precision. monadlabtech.com An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls. scioninstruments.com The ratio of the analyte's response to the IS response is used for quantification, which effectively corrects for variations that can occur during sample preparation and analysis. scioninstruments.com
Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612), are considered the "gold standard" for mass spectrometry-based quantification. clearsynth.comscioninstruments.com This is because their chemical and physical properties are nearly identical to the non-labeled analyte. scioninstruments.com Consequently, Cyflufenamid-d5 behaves almost identically to cyflufenamid (B154804) throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. scioninstruments.com
The key advantages of using this compound as an internal standard include:
Compensation for Matrix Effects: Complex sample matrices, such as soil or plant extracts, can contain co-eluting substances that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Since this compound is affected by these matrix effects in the same way as the native cyflufenamid, the ratio of their signals remains constant, leading to more accurate quantification. clearsynth.comlcms.cz
Correction for Variations in Sample Preparation: Losses of the analyte can occur at various stages of sample preparation, such as extraction and cleanup. scioninstruments.com By adding this compound at the beginning of the sample preparation process, any losses of cyflufenamid will be mirrored by proportional losses of the internal standard, thus ensuring the accuracy of the final calculated concentration. scioninstruments.com
Improved Precision and Reproducibility: The use of an internal standard corrects for minor variations in injection volume and instrument response, leading to improved precision and reproducibility of the analytical method. monadlabtech.comscioninstruments.com
Development of Advanced Chromatographic-Mass Spectrometric Techniques for Cyflufenamid Determination
The determination of cyflufenamid residues at low levels requires highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed methods for this purpose. nih.gov
LC-MS/MS has become a standard for pesticide residue analysis due to its high sensitivity and selectivity. researchgate.net Methods have been developed for the simultaneous determination of multiple pesticide residues, including cyflufenamid, in various agricultural products. mdpi.comjmbfs.org Similarly, GC-MS methods, particularly with negative chemical ionization (NCI), have been successfully developed for the determination of cyflufenamid in matrices like carrots. nih.govchrom-china.com
The goal of sample preparation is to extract cyflufenamid from the sample matrix and remove interfering components prior to instrumental analysis. The choice of extraction and cleanup procedure depends heavily on the nature of the sample matrix.
A widely used and effective sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.net This approach typically involves an initial extraction with acetonitrile (B52724) followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. akjournals.com A subsequent dispersive solid-phase extraction (dSPE) cleanup step using sorbents like primary secondary amine (PSA) is often employed to remove matrix components such as organic acids, sugars, and pigments. lcms.cz
For soil samples, a common extraction procedure involves a multi-step solvent extraction. For instance, soil can be extracted with acetone (B3395972) followed by a mixture of ammonium (B1175870) chloride and methanol. epa.govepa.gov The combined extracts are then subjected to liquid-liquid partitioning and further cleanup before analysis. epa.govepa.gov
The table below summarizes typical extraction and cleanup steps for different matrices.
| Matrix | Extraction Solvent(s) | Cleanup Method |
| Foodstuffs | Acetonitrile | QuEChERS with magnesium sulfate and PSA adsorbent. researchgate.net |
| Soil | Acetone, 2M Ammonium Chloride/Methanol | Liquid-liquid partitioning with ethyl acetate. epa.govepa.gov |
| Carrots | Ethyl acetate | Solid-phase extraction (SPE) with active carbon and neutral alumina (B75360) columns. nih.govchrom-china.com |
| Grapes | Acetonitrile | QuEChERS. acs.org |
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key performance characteristics that are evaluated include linearity, precision, accuracy, matrix effects, and the limits of detection (LOD) and quantification (LOQ).
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For cyflufenamid analysis, calibration curves are typically generated over a specific concentration range, and a good linear response is indicated by a high coefficient of determination (R²), often greater than 0.99. researchgate.net
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, usually expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. For pesticide residue analysis, acceptable recoveries are typically within the 70-120% range with RSDs below 20%. researchgate.net
Matrix Effects: As previously mentioned, matrix effects can significantly impact the accuracy of LC-MS/MS and GC-MS analyses. The use of a deuterated internal standard like this compound is the most effective way to compensate for these effects. scioninstruments.comlcms.cz
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For cyflufenamid, LOQs are often established at low µg/kg or mg/kg levels, depending on the regulatory requirements and the sensitivity of the instrument. nih.govchrom-china.com
The following table presents typical performance data for the analysis of cyflufenamid in various matrices.
| Matrix | Analytical Technique | Linearity (R²) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Foodstuffs | HPLC-MS/MS | ≥ 0.9921 | 87.54–113.05 | 0.19–11.64 | Not Specified | researchgate.net |
| Carrots | GC-NCI/MS | Good (10-1000 ng/mL) | 74.9–94.6 | < 9.7 | 0.005 | chrom-china.com |
| Tomato | LC-MS/MS | Not Specified | 91.8–106.3 | 2.8–7.6 | Not Specified | akjournals.com |
| Grapes | LC-MS/MS | Not Specified | 97.65–104.34 | Not Specified | 0.001 | acs.org |
Optimization of Sample Preparation and Extraction Protocols
Application in Environmental and Agricultural Residue Monitoring
Validated analytical methods utilizing this compound as an internal standard are essential for monitoring cyflufenamid residues in various environmental and agricultural settings (excluding human matrices). This monitoring is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory bodies and for assessing potential environmental impact. researchgate.netacs.org
Studies have demonstrated the application of these methods for determining cyflufenamid residues in a wide range of agricultural commodities, including fruits, vegetables, and grains. researchgate.netfao.org For example, a study on grapes under field conditions used a validated LC-MS/MS method to determine the dissipation pattern and terminal residues of cyflufenamid, providing data for risk assessment and establishing a pre-harvest interval. acs.org Another study monitored pesticide residues, including cyflufenamid, in various agricultural products intended for raw juice. fao.org
In environmental monitoring, these methods are applied to analyze soil and water samples to understand the fate and transport of cyflufenamid in the environment. epa.govepa.govnih.gov For instance, a detailed method for the determination of cyflufenamid and its metabolites in soil has been developed and validated, which is crucial for terrestrial field soil dissipation studies. epa.govepa.gov
Environmental Transformation and Degradation Pathways of Cyflufenamid and Implications for Isotopic Tracing
Abiotic Degradation Mechanisms in Diverse Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes like reactions with light (photolysis) and water (hydrolysis). For Cyflufenamid (B154804), these processes are generally considered to be slow under typical environmental conditions. regulations.gov
Under natural sunlight, the breakdown of Cyflufenamid due to light is not considered a major degradation pathway. apvma.gov.au However, laboratory studies using intense ultraviolet (UV) irradiation have shown that photolysis can occur, with the degradation rate depending on various factors. researchgate.net
One study found that the photolysis of Cyflufenamid follows first-order kinetics, and the rate is influenced by the solvent, pH, and the presence of other substances. researchgate.net The process was observed to be fastest at an alkaline pH of 9.0. A primary photolytic degradation product was identified as a result of the cleavage of the amido bond in the parent molecule. researchgate.net While these lab studies demonstrate potential pathways, the estimated photolysis half-life in aqueous solutions under more environmentally representative conditions is approximately 220 days, confirming its stability against natural light. regulations.gov
Table 1: Photolytic Half-life of Cyflufenamid in Various Solvents under UV Irradiation
| Solvent | Photolytic Half-life (t½) in hours |
|---|---|
| n-hexane | 1.43 |
| Methanol | 2.02 |
| Acetonitrile (B52724) | 2.24 |
| Ultrapure Water | 3.11 |
| Ethyl Acetate | 3.81 |
This data is derived from a laboratory study under specific UV irradiation conditions and may not reflect degradation rates under natural sunlight.
Cyflufenamid is stable to hydrolysis, meaning it does not readily break down in water. mda.state.mn.us At neutral pH levels (pH 7) and even under acidic conditions (pH 4 and 5), the compound shows high stability. regulations.gov While the rate of hydrolysis may increase in alkaline environments, it remains a very slow process. apvma.gov.au For instance, at a pH of 9 and a temperature of 20°C, the calculated hydrolysis half-life was over 600 days. regulations.govapvma.gov.au This indicates that hydrolysis is not a significant pathway for Cyflufenamid degradation in the environment.
Photolytic Transformation Pathways
Biotic Degradation and Microbial Metabolism in Soil and Aquatic Systems
The primary mechanism for the breakdown of Cyflufenamid in the environment is through the action of microorganisms. nih.gov This biotic degradation occurs in both soil and aquatic systems, although the rate can vary significantly based on environmental conditions.
In soil, Cyflufenamid degrades under aerobic (oxygen-present) conditions and is considered to be moderately persistent to persistent. mda.state.mn.usregulations.gov Studies have reported a wide range of aerobic soil metabolism half-lives, from as short as 7 days to as long as 408 days. regulations.gov This variability is influenced by factors such as soil type, temperature, and moisture content. nih.gov In anaerobic (oxygen-absent) soil conditions, the compound is significantly more stable. apvma.gov.au
In aquatic environments, Cyflufenamid also degrades under aerobic conditions. regulations.gov It tends to move from the water column into the sediment. apvma.gov.au The dissipation half-time (DT50) for the total water-sediment system has been observed to be between approximately 50 and 128 days. regulations.gov
Table 2: Environmental Degradation Half-life (DT50) of Cyflufenamid
| Environmental Compartment | Condition | Half-life (DT50) in days |
|---|---|---|
| Soil | Aerobic | 7 - 408 |
| Aquatic System (Water & Sediment) | Aerobic | 50 - 128 |
| Grape Berries (Field Study) | Field Conditions | 4.1 |
| Grape Leaves (Field Study) | Field Conditions | 3.31 |
Field study data from specific crop applications may show faster dissipation due to a combination of factors including plant growth dilution, wash-off, and degradation. acs.orgacs.org
Identification and Characterization of Environmental Degradation Products
Through metabolic processes, Cyflufenamid is transformed into several smaller compounds known as degradation products or metabolites. Four primary environmental degradation products have been identified. mda.state.mn.us These are often referred to by their research codes.
Table 3: Key Environmental Degradation Products of Cyflufenamid
| Degradation Product | Classification | Notes |
|---|---|---|
| 149-F | Major | Identified in environmental fate studies. mda.state.mn.us |
| 149-F1 | Major | Identified in environmental fate studies. mda.state.mn.us |
| 149-F11 | Major | Identified in environmental fate studies. mda.state.mn.us |
| 149-F6 | Minor | Identified in environmental fate studies. mda.state.mn.us |
| (Z)‐N‐[‐(cyclopropylmethoxyimino)‐2,3‐difluoro‐6‐(trifluoromethyl)benzyl]‐2‐phenylacetamide | Photolytic Product | Identified in laboratory UV photolysis studies. nih.gov |
These degradation products are generally more mobile in soil than the parent Cyflufenamid and have the potential to leach into groundwater. mda.state.mn.us
Application of Isotopic Tracers in Environmental Fate Modeling and Biogeochemical Cycling Studies
To accurately trace the environmental journey of pesticides like Cyflufenamid, scientists rely on isotopically labeled compounds. datahorizzonresearch.com Cyflufenamid-d5, which has five hydrogen atoms replaced with deuterium (B1214612) (a stable, heavy isotope of hydrogen), is an example of such a tracer. These labeled molecules are invaluable tools in environmental science for several reasons. clearsynth.com
Deuterated standards are crucial for quantitative analysis, particularly in complex environmental samples like soil or water. clearsynth.comtandfonline.com When analyzing a sample, a known amount of this compound is added. Because it is chemically almost identical to the non-labeled Cyflufenamid, it behaves the same way during extraction and processing. clearsynth.com However, its slightly higher mass allows it to be distinguished by analytical instruments like a mass spectrometer. tandfonline.com By measuring the final ratio of the deuterated standard to the target analyte, scientists can precisely calculate the concentration of Cyflufenamid in the original sample, correcting for any material lost during the procedure. nih.gov
Furthermore, the use of stable isotopes is central to a powerful technique called Compound-Specific Isotope Analysis (CSIA). rsc.orgacs.org This method examines the changes in the natural isotopic ratios (e.g., ¹³C/¹²C) of a contaminant as it degrades. hanyang.ac.kr Biotic and abiotic degradation processes often proceed faster with molecules containing lighter isotopes, causing the remaining pool of the contaminant to become "heavier" or enriched in the heavier isotope. acs.orghanyang.ac.kr By measuring this isotopic fractionation, researchers can directly track the extent of degradation in the field, sometimes without even needing to identify all the breakdown products. rsc.org
The study of how elements and compounds like Cyflufenamid move and are transformed through the Earth's spheres (lithosphere, hydrosphere, atmosphere, and biosphere) is known as biogeochemical cycling. Isotopic tracers like this compound are essential for building and validating the complex models used to predict a pesticide's environmental fate, transport, and potential for accumulation in the food chain. datahorizzonresearch.comnih.gov
Molecular and Biochemical Mechanisms of Cyflufenamid Action and Resistance: Research Perspectives
Elucidation of Molecular Target Site(s) and Interaction Mechanisms in Fungal Pathogens
The exact biochemical mode of action for cyflufenamid (B154804) is not yet fully established. epa.gov However, research points toward a novel mechanism distinct from existing fungicide classes. researchgate.net It is suggested that cyflufenamid may interfere with multiple stages of the fungal life cycle. epa.gov
One prevailing hypothesis is that cyflufenamid inhibits phospholipid biosynthesis. researchgate.netgoogle.com This disruption at various stages of the fungal life cycle is considered a potential mechanism of its fungicidal action. researchgate.netresearchgate.net Phospholipids are fundamental components of cellular membranes, and their inhibition would lead to catastrophic failure in membrane integrity and function.
More recent research has provided a more specific potential target. A 2018 doctoral thesis investigating an outbreak of Blumeria graminis f. sp. tritici (Bgt) resistant to cyflufenamid used RNA sequencing to identify a candidate target site. uea.ac.uk This research implicated the spindle assembly checkpoint protein MAD1 as the molecular target. uea.ac.uk This finding suggests that cyflufenamid's mode of action may be the inhibition of mitosis, a critical process for fungal cell division and proliferation. uea.ac.uk The spindle assembly checkpoint is a crucial control system that ensures proper chromosome segregation during cell division; its disruption would lead to lethal genetic instability.
Investigation of Biochemical and Cellular Responses to Cyflufenamid Exposure
Exposure to cyflufenamid induces distinct morphological and cellular changes in susceptible fungi. Unlike fungicides that inhibit spore germination, early studies on B. graminis f. sp. tritici showed that cyflufenamid strongly inhibits the formation of the haustorium—a specialized structure for nutrient uptake from the host—and subsequent fungal development. researchgate.net This indicates that the fungicide acts after the initial germination and appressorium formation stages.
Microscopic observations have revealed significant morphological changes in fungal structures upon treatment. In Blumeria graminis f. sp. hordei (Bgh), exposure to cyflufenamid resulted in the collapse of hyphae and conidiophores. nih.gov This effect is visibly different from that of other powdery mildew fungicides like flutianil (B1673491), which causes abnormal elongation of conidiophores without collapse. nih.govresearchgate.net
To understand the biochemical response at a molecular level, a comparative gene expression analysis using RNA sequencing was performed on Bgh treated with cyflufenamid, metrafenone, and flutianil. nih.gov The study revealed that cyflufenamid exposure leads to significant transcriptional changes.
| Fungicide | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
|---|---|---|---|
| Cyflufenamid | 638 | 379 | 259 |
| Metrafenone | 1504 | 745 | 549 |
| Flutianil | 248 | 205 | 43 |
Data sourced from Kimura et al. (2021). nih.gov
The analysis also showed that cyflufenamid treatment significantly downregulated the expression of seven genes that are considered to be constantly expressed and essential for the survival of Bgh, whereas flutianil did not affect these core survival genes. nih.gov This suggests that cyflufenamid's impact on fundamental cellular processes is a key part of its fungicidal activity.
Analysis of Fungicide Resistance Mechanisms and Their Genetic Basis in Target Organisms
The development of resistance to cyflufenamid has been observed in field populations of powdery mildew pathogens, posing a challenge to its sustained use. epa.gov Resistance in Podosphaera xanthii, the causal agent of cucurbit powdery mildew, was first reported in Japan in 2006 and later in Italy and the USA. researchgate.netmdpi.com Studies on Italian isolates of P. xanthii from melon and zucchini fields revealed a significant shift in sensitivity, with resistance factors (calculated from EC₅₀ values) greater than 100, indicating a high level of resistance and a qualitative, rather than gradual, nature of resistance development. researchgate.net
The genetic basis for this resistance is an area of active research. For many site-specific fungicides, resistance arises from point mutations in the gene encoding the target protein. nih.gov Given the hypothesis that MAD1 is the target of cyflufenamid, research has focused on this gene. In a study of highly resistant Blumeria graminis f. sp. tritici, a candidate mutation in the MAD1 gene was discovered, providing the first potential genetic marker for cyflufenamid resistance. uea.ac.uk
While the MAD1 mutation provides a strong lead in B. graminis, the specific molecular mechanisms conferring resistance in other pathogens like P. xanthii have not been fully elucidated. mdpi.comnih.gov The rapid development of high-level resistance suggests that a single major gene mutation is likely responsible, a common pattern for qualitative resistance. nih.gov The management of cyflufenamid resistance relies on strategies such as rotation or mixture with fungicides that have different modes of action to reduce the selection pressure. epa.gov
| Pathogen | Observation | Proposed Genetic Basis | Reference |
|---|---|---|---|
| Podosphaera xanthii | High-level field resistance (RF >100) detected in Italy. | Unknown, but likely a qualitative mechanism involving a single major gene. | researchgate.net |
| Blumeria graminis f. sp. tritici | Complete resistance at recommended field rates. | Candidate mutation identified in the spindle assembly checkpoint protein (MAD1) gene. | uea.ac.uk |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Detailed structure-activity relationship (SAR) studies for cyflufenamid are not widely available in peer-reviewed literature. However, the key structural features of the molecule are known from its initial development. researchgate.net Cyflufenamid's chemical structure is characterized by a unique benzamidoxime (B57231) framework with two key substituents: a 2,3-difluoro-6-(trifluoromethyl)phenyl group and a cyclopropylmethoxyimino group. researchgate.net
SAR studies on related fungicide classes, such as other carboxylic acid amides, have been performed to explore how different chemical modifications affect fungicidal activity. rsc.org For cyflufenamid itself, any modifications to its core framework or key side chains would likely alter its binding affinity to its molecular target and thus its efficacy. The specific combination of the fluorinated phenyl ring and the cyclopropylmethoxyimino moiety is critical for its high activity against powdery mildews. researchgate.net For instance, research on other fungicides has shown that the type and position of substituents on phenyl rings can significantly influence biological activity. semanticscholar.org Further research involving the synthesis and testing of cyflufenamid analogs would be necessary to build a comprehensive SAR model, which could provide deeper insights into its precise binding mechanism at the target site and potentially guide the design of future fungicides.
Future Research Directions and Advanced Applications of Cyflufenamid D5
Leveraging Deuterated Analogs for Enhanced Mechanistic Understanding through Kinetic Isotope Effects
The precise mode of action for Cyflufenamid (B154804) is not fully established, though it is known to be different from other existing fungicides, placing it in the unique Fungicide Resistance Action Committee (FRAC) code U06. apvma.gov.auepa.gov This knowledge gap presents a significant opportunity for fundamental research, where deuterated analogs like Cyflufenamid-d5 can be pivotal.
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing changes in reaction rates when an atom is replaced with its isotope. libretexts.org The substitution of hydrogen with deuterium (B1214612) often results in a slower reaction rate if the C-H bond is broken in the rate-determining step of the reaction. libretexts.org This is because the greater mass of deuterium results in a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org
By comparing the fungicidal activity and biochemical interactions of Cyflufenamid with this compound, researchers can perform KIE studies to probe its mechanism. nih.govrutgers.edu For example, a significant difference in the rate of inhibition of a target enzyme between the two compounds would suggest that a C-H bond cleavage is involved in the rate-limiting step of the mechanism. nih.gov Such studies, which have been successfully applied to understand the mechanisms of other complex biomolecules and enzymes, could elucidate the specific biochemical pathways that Cyflufenamid disrupts in fungi. nih.govuni-rostock.deacs.org This enhanced mechanistic understanding is crucial for designing more effective fungicides and managing the development of resistance. epa.gov
Table 1: Principles of Kinetic Isotope Effect (KIE) Studies
| Principle | Description | Relevance to this compound |
|---|---|---|
| Isotopic Substitution | An atom in a reactant molecule (e.g., Hydrogen) is replaced by one of its heavier stable isotopes (e.g., Deuterium). libretexts.org | In this compound, five hydrogen atoms of the parent Cyflufenamid are replaced with deuterium. usbio.net |
| Rate Change Measurement | The rates of reaction for the normal and isotopically labeled compounds are measured under identical conditions. The KIE is the ratio of these rates (kH/kD). libretexts.org | Comparing the fungicidal efficacy or enzymatic inhibition rates of Cyflufenamid vs. This compound would yield a KIE value. |
| Mechanistic Interpretation | A primary KIE (typically >2) indicates that the bond to the isotope is broken during the rate-determining step of the reaction. libretexts.org | A significant KIE would help identify the key bond-breaking events in Cyflufenamid's unknown mode of action. mda.state.mn.usepa.gov |
| Secondary KIE | A smaller KIE (close to 1) observed when the isotopic substitution is at a site not directly involved in bond-breaking can reveal changes in hybridization or steric environment at the transition state. libretexts.org | Could provide further details about the shape and structure of the transition state during the interaction of Cyflufenamid with its biological target. |
Development of Novel Analytical Platforms and Techniques for Complex Matrices
The analysis of pesticide residues in complex matrices such as food, animal feed, soil, and water presents significant analytical challenges. clearsynth.comunibo.it These matrices contain numerous interfering compounds that can suppress or enhance the analytical signal, leading to inaccurate quantification. a-2-s.com Deuterated internal standards are essential tools for overcoming these "matrix effects," particularly in highly sensitive techniques like mass spectrometry. clearsynth.coma-2-s.com
This compound serves as an ideal internal standard for the quantification of Cyflufenamid. clearsynth.com Because it is chemically almost identical to the target analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. a-2-s.com However, its increased mass allows it to be distinguished and measured separately by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation or any signal fluctuation in the instrument can be corrected for, ensuring accurate and precise quantification. clearsynth.comnih.gov
Future research will focus on integrating this compound into novel analytical platforms to improve the speed, sensitivity, and robustness of pesticide residue analysis. This includes its use in:
Advanced Chromatographic Systems: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) allows for the rapid analysis of hundreds of pesticides in a single run. lcms.czmdpi.com The use of this compound in these systems ensures high confidence in the identification and quantification of Cyflufenamid residues. lcms.cz
Automated Sample Preparation: Techniques like automated Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are becoming standard for high-throughput labs. thermofisher.com Incorporating this compound into these automated workflows provides continuous quality control.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers offer non-targeted screening capabilities, allowing for the detection of a wide range of contaminants. thermofisher.com Deuterated standards are crucial for the quantitative analysis that follows such screening.
Table 2: Advanced Analytical Techniques Utilizing Deuterated Standards
| Technique | Description | Role of this compound |
|---|---|---|
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry. Used for analyzing volatile and semi-volatile compounds. lcms.cz | As an internal standard to correct for matrix effects and improve quantification accuracy for Cyflufenamid if analyzed by GC-MS. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. The primary technique for analyzing a wide range of polar and non-polar pesticides. lcms.czmdpi.com | Serves as an ideal internal standard to compensate for variations in sample preparation, injection volume, and instrument response. a-2-s.commdpi.com |
| QuEChERS Extraction | A streamlined sample preparation method involving solvent extraction and dispersive solid-phase extraction (d-SPE) cleanup. unibo.itlcms.cz | Added before extraction to account for analyte losses during the entire sample preparation process, making the method more rugged. |
| Online SPE-LC-MS/MS | An automated system where sample cleanup (SPE) is directly coupled to the analytical instrument (LC-MS/MS). acs.org | Can be added to the sample prior to online extraction to ensure accurate quantification in a fully automated workflow. |
Advanced Environmental Monitoring and Ecological Risk Assessment Methodologies
The presence of fungicides in the environment is a matter of increasing concern. nih.gov Cyflufenamid can enter soil and water systems, where it may persist and pose a risk to non-target organisms. herts.ac.ukenvirotech-online.com Accurate environmental monitoring is therefore essential for understanding its fate, transport, and potential impact. core.ac.uk Advanced monitoring programs rely on highly accurate analytical methods, for which deuterated internal standards like this compound are indispensable. nih.govmdpi.come3s-conferences.org By enabling precise measurement of Cyflufenamid concentrations in environmental samples (e.g., soil, sediment, water), this compound provides the high-quality data needed for robust ecological risk assessment (ERA). nih.govacs.org
ERA is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors, such as chemical contaminants. nih.govepa.gov Modern ERA methodologies are moving beyond simple comparisons to generic guideline values and toward more sophisticated, site-specific approaches:
Probabilistic Risk Assessment: This approach uses statistical distributions for both exposure concentrations and toxicity data to calculate a probability of risk, rather than a single deterministic value. acs.org The accuracy of the exposure data, which is greatly enhanced by using standards like this compound, is fundamental to the reliability of these models.
Weight of Evidence (WoE) Approaches: Methods like the TRIAD approach integrate data from multiple lines of evidence—typically chemistry (contaminant levels), ecotoxicology (lab toxicity tests), and ecology (field community studies)—to assess risk. nih.gov The chemical line of evidence is critically dependent on accurate quantification using tools such as deuterated internal standards. nih.gov
Future research will involve using this compound to support these advanced ERA frameworks, leading to more realistic and reliable assessments of the environmental risks posed by Cyflufenamid.
Exploration of this compound as a Reference Standard in Ecotoxicological and Environmental Analytical Chemistry
The role of this compound as a reference material, specifically as an internal standard, is a cornerstone of its advanced applications in ecotoxicology and environmental analytical chemistry. clearsynth.comspectralservice.de A reference standard is a highly purified compound used as a measurement base. nih.gov In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to samples, calibration standards, and blanks. a-2-s.com
This compound is exceptionally well-suited for this role for several key reasons:
Chemical and Physical Similarity: It shares nearly identical chemical and physical properties with Cyflufenamid, ensuring it behaves similarly during extraction, cleanup, and chromatography. a-2-s.com
Mass Spectrometric Differentiation: Its difference in mass allows a mass spectrometer to easily distinguish it from the non-labeled Cyflufenamid, enabling simultaneous measurement. clearsynth.com
Correction for Variability: It effectively compensates for a wide range of potential errors, including variations in analyte recovery during sample preparation and fluctuations in instrument signal. nih.govmdpi.com
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy, precision, and reproducibility of analytical results, which is crucial for regulatory monitoring and scientific research. clearsynth.coma-2-s.com
The application of deuterated standards is a well-established practice for achieving the highest quality data in the analysis of environmental pollutants. e3s-conferences.orgacs.orgasme.org As regulations for pesticide residues become more stringent and the complexity of sample matrices increases, the use of this compound as a reference standard will be essential for ensuring data reliability in studies on Cyflufenamid's environmental fate, ecotoxicity, and presence in the food chain. clearsynth.comnih.gov
Table 3: Characteristics of this compound as a Reference Standard
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyflufenamid-d5, and how can researchers ensure reproducibility in deuterated compound preparation?
- Methodological Answer: Reproducibility requires strict adherence to documented protocols for isotopic labeling, including solvent purity, reaction temperature control, and deuterium source consistency. Validate intermediates via NMR (e.g., deuterium incorporation >98%) and cross-reference spectral data with non-deuterated analogs . For novel routes, publish full synthetic details (e.g., catalyst ratios, purification steps) in supplementary materials to enable replication .
Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices, and how should validation parameters be prioritized?
- Methodological Answer: LC-MS/MS with deuterium-specific transitions is preferred for selectivity. Validate using matrix-matched calibration curves to account for ionization suppression. Prioritize parameters: limit of detection (LOD < 0.1 ng/g), recovery rates (70–120%), and precision (RSD <15%) . Cross-check with GC-ECD for halogenated byproduct identification .
Q. How do stability studies for this compound differ from non-deuterated analogs under varying pH and UV exposure?
- Methodological Answer: Deuterium isotope effects may alter degradation kinetics. Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) with parallel HPLC analysis of parent compound and degradation products. Compare half-lives (t½) between Cyflufenamid and this compound to quantify isotopic stabilization .
Q. What gaps exist in the current literature on this compound’s metabolic pathways in non-target organisms?
- Methodological Answer: Most studies focus on agricultural soils; prioritize in vitro hepatocyte assays (e.g., rat/microbial models) to identify phase I/II metabolites. Use high-resolution mass spectrometry (HRMS) for untargeted metabolomics and annotate unknowns via databases (e.g., METLIN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound to fungal cytochrome P450 enzymes?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ionic strength, temperature). Re-evaluate using surface plasmon resonance (SPR) with standardized enzyme batches. Perform kinetic analysis (kon/koff) under controlled redox potentials and compare with molecular docking simulations .
Q. What experimental design optimizes isotopic tracing studies to track this compound translocation in plant vascular systems?
- Methodological Answer: Use hydroponic systems with stable isotope labeling (SIL) and segmental sampling of xylem/phloem exudates. Employ nanoSIMS for spatial mapping of deuterium distribution. Control for transpiration rates and root pressure variations .
Q. How do deuterium kinetic isotope effects (KIEs) influence the environmental half-life of this compound compared to its protiated form?
- Methodological Answer: Conduct comparative hydrolysis/oxidation assays under simulated environmental conditions (e.g., pH 5–9, 25°C). Calculate KIE = (kH/kD) for each pathway. Use Arrhenius plots to model temperature-dependent degradation .
Q. What cross-disciplinary approaches enhance the detection of this compound degradation products in multi-contaminant systems?
- Methodological Answer: Combine metabolomics (LC-HRMS) with stable isotope probing (SIP) to distinguish parent-derived products from co-contaminants. Apply multivariate statistics (e.g., PCA) to deconvolute complex spectra and assign isotopic patterns .
Q. How should researchers validate computational models predicting the soil adsorption coefficients (Kd) of this compound?
- Methodological Answer: Validate using batch equilibrium experiments with varying soil organic matter (SOM) content. Compare experimental Kd with QSAR predictions. Include deuterium-specific descriptors (e.g., log D) in model training .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data arise, re-examine experimental variables (e.g., reagent purity, instrument calibration) and apply Bland-Altman plots to assess systematic biases .
- Literature Synthesis : Use systematic review protocols (PRISMA) to map evidence gaps and avoid citation bias. Cross-reference patents and non-English studies for comprehensive coverage .
- Ethical Reproducibility : Publish raw spectra/chromatograms in repositories (e.g., Zenodo) and detail statistical outliers exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
